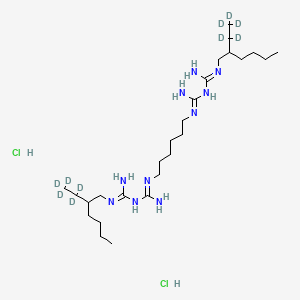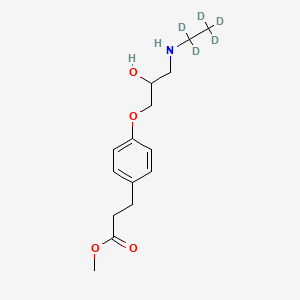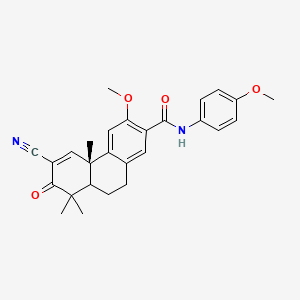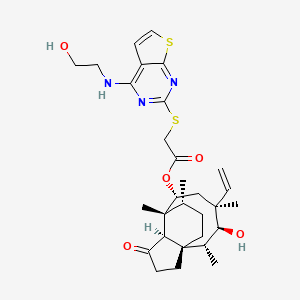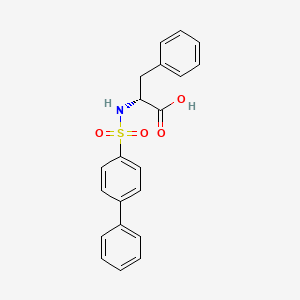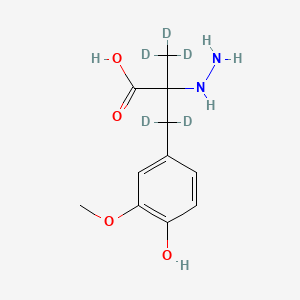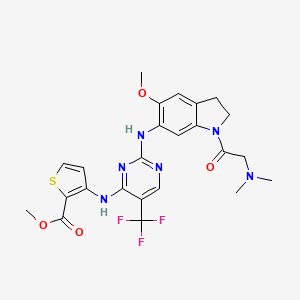
Plk1-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plk1-IN-4 is a small molecule inhibitor specifically targeting polo-like kinase 1 (PLK1), a serine/threonine protein kinase. PLK1 plays a crucial role in various stages of mitosis, including G2/M transition, mitotic entry, and cytokinesis. Overexpression of PLK1 has been observed in several types of cancer, making it a significant target for anticancer therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Plk1-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Plk1-IN-4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
Plk1-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PLK1 in various chemical reactions and pathways.
Biology: Employed in cell biology to investigate the effects of PLK1 inhibition on cell cycle progression, mitosis, and cytokinesis.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit PLK1, which is overexpressed in many cancers. .
Industry: Utilized in the development of new therapeutic strategies and drug formulations targeting PLK1
Mécanisme D'action
Plk1-IN-4 exerts its effects by specifically binding to the ATP-binding site of PLK1, thereby inhibiting its kinase activity. This inhibition disrupts the normal function of PLK1 in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the G2/M checkpoint, DNA damage response, and mitotic spindle assembly .
Comparaison Avec Des Composés Similaires
Similar Compounds
Onvansertib: Another PLK1 inhibitor currently under clinical investigation for its anticancer properties.
BI 2536: A well-known PLK1 inhibitor that has shown efficacy in preclinical cancer models.
Volasertib: A PLK1 inhibitor that has been evaluated in clinical trials for various cancers.
Uniqueness of Plk1-IN-4
This compound is unique due to its high specificity and potency in inhibiting PLK1. It has demonstrated superior efficacy in preclinical studies compared to other PLK1 inhibitors, making it a promising candidate for further development as an anticancer therapeutic .
Propriétés
Formule moléculaire |
C24H25F3N6O4S |
|---|---|
Poids moléculaire |
550.6 g/mol |
Nom IUPAC |
methyl 3-[[2-[[1-[2-(dimethylamino)acetyl]-5-methoxy-2,3-dihydroindol-6-yl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C24H25F3N6O4S/c1-32(2)12-19(34)33-7-5-13-9-18(36-3)16(10-17(13)33)30-23-28-11-14(24(25,26)27)21(31-23)29-15-6-8-38-20(15)22(35)37-4/h6,8-11H,5,7,12H2,1-4H3,(H2,28,29,30,31) |
Clé InChI |
INSBBZOXHUDXOP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(=O)N1CCC2=CC(=C(C=C21)NC3=NC=C(C(=N3)NC4=C(SC=C4)C(=O)OC)C(F)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


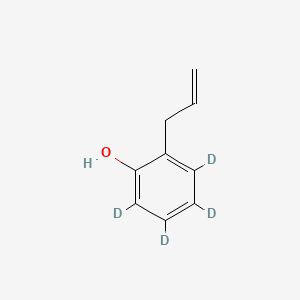
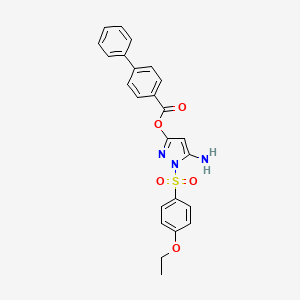
![N-[4-[4-[[5-(2-Methoxyethoxy)-2-pyrazinyl]thio]-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide-d3](/img/structure/B12420331.png)
